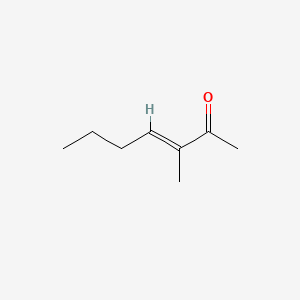![molecular formula C24H27N6O11P B13828823 4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)
4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amino, hydroxy, and oxo groups, which contribute to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the furo[3,2-d][1,3,2]dioxaphosphinin ring system, the attachment of the amino and hydroxyphenyl groups, and the incorporation of the oxobutanoic acid moiety. Each step would require specific reagents and conditions, such as:
Formation of the furo[3,2-d][1,3,2]dioxaphosphinin ring: This step might involve cyclization reactions using appropriate precursors and catalysts.
Attachment of amino and hydroxyphenyl groups: These groups could be introduced through substitution reactions, using reagents like amino acids and phenols.
Incorporation of oxobutanoic acid: This step might involve esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions for industrial-scale production.
Purification techniques: Employing methods like crystallization, chromatography, and distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
科学的研究の応用
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
The compound’s amino and hydroxyphenyl groups suggest potential biological activity, making it a candidate for drug development and biochemical studies.
Medicine
Due to its complex structure, the compound might exhibit pharmacological properties, such as enzyme inhibition or receptor binding, which could be explored for therapeutic applications.
Industry
The compound could be used in the development of new materials, such as polymers or coatings, due to its diverse functional groups.
作用機序
The compound’s mechanism of action would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound might bind to the active site of enzymes, preventing substrate binding and catalysis.
Receptor binding: The compound could interact with cell surface receptors, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid analogs: Compounds with similar structures but different substituents.
Other furo[3,2-d][1,3,2]dioxaphosphinin derivatives: Compounds with variations in the ring system or functional groups.
Uniqueness
This compound’s unique combination of functional groups and ring systems sets it apart from other similar compounds, potentially offering distinct chemical reactivity and biological activity.
特性
分子式 |
C24H27N6O11P |
|---|---|
分子量 |
606.5 g/mol |
IUPAC名 |
4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H27N6O11P/c25-14(7-12-1-3-13(31)4-2-12)15(32)8-37-42(36)38-9-16-20(41-42)21(40-18(35)6-5-17(33)34)24(39-16)30-11-29-19-22(26)27-10-28-23(19)30/h1-4,10-11,14,16,20-21,24,31H,5-9,25H2,(H,33,34)(H2,26,27,28)/t14-,16+,20+,21+,24+,42?/m0/s1 |
InChIキー |
ORJHGYFFFCWLCQ-BHVVFWRTSA-N |
異性体SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)OCC(=O)[C@H](CC5=CC=C(C=C5)O)N |
正規SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)OCC(=O)C(CC5=CC=C(C=C5)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


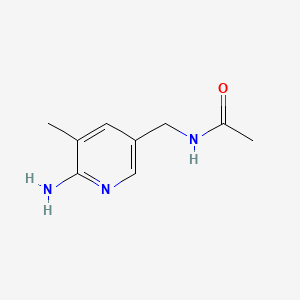
![(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13828747.png)
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13828754.png)
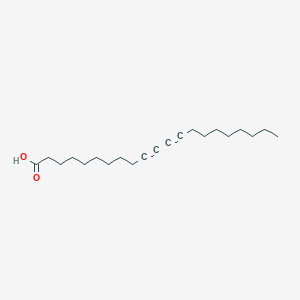

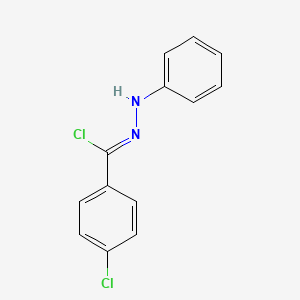
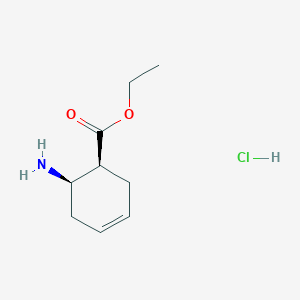


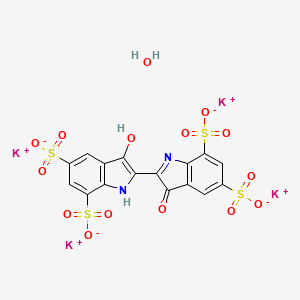

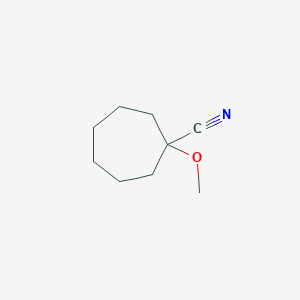
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid](/img/structure/B13828809.png)
